molecular formula C12H17N3OS B2983030 1-[4-[1-(1,3-Thiazol-2-yl)ethyl]piperazin-1-yl]prop-2-en-1-one CAS No. 2188733-81-3

1-[4-[1-(1,3-Thiazol-2-yl)ethyl]piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2983030
CAS No.: 2188733-81-3
M. Wt: 251.35
InChI Key: PYWOBUWRKHHFLL-UHFFFAOYSA-N
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Description

1-[4-[1-(1,3-Thiazol-2-yl)ethyl]piperazin-1-yl]prop-2-en-1-one is a synthetic organic compound featuring a thiazole ring, a piperazine ring, and an enone structure. Its complex structure suggests a range of possible interactions and applications in various fields, from medicinal chemistry to industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[1-(1,3-Thiazol-2-yl)ethyl]piperazin-1-yl]prop-2-en-1-one typically involves multi-step organic synthesis:

  • Formation of the Thiazole Ring: : Starting with a suitable thioamide and a haloketone, the thiazole ring is constructed through cyclization.

  • Piperazine Introduction: : The thiazole intermediate is then reacted with 1-(2-chloroethyl)piperazine to introduce the piperazine ring.

  • Enone Formation: : Finally, the piperazine-thiazole intermediate is subjected to aldol condensation with an appropriate aldehyde or ketone to yield the enone structure.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactions or batch processes, ensuring optimal yield and purity. The use of robust catalysts and high-throughput screening methods may also be employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-[1-(1,3-Thiazol-2-yl)ethyl]piperazin-1-yl]prop-2-en-1-one can undergo various types of chemical reactions:

  • Oxidation: : Using oxidizing agents, the thiazole ring can be oxidized to produce sulfone derivatives.

  • Reduction: : The enone group can be reduced to an alcohol or alkane using reducing agents like lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or meta-chloroperoxybenzoic acid.

  • Reduction: : Sodium borohydride or lithium aluminum hydride.

  • Substitution: : Alkyl halides for nucleophilic substitution.

Major Products

  • Oxidation: : Sulfone derivatives.

  • Reduction: : Alcohols or alkanes.

  • Substitution: : Substituted piperazine derivatives.

Scientific Research Applications

1-[4-[1-(1,3-Thiazol-2-yl)ethyl]piperazin-1-yl]prop-2-en-1-one finds applications in various scientific research fields:

  • Chemistry: : Used as a building block for complex molecule synthesis and as a ligand in coordination chemistry.

  • Biology: : Investigated for its potential as an enzyme inhibitor and as a probe in biochemical assays.

  • Medicine: : Explored for its pharmacological properties, such as antimicrobial and anticancer activities.

  • Industry: : Utilized in the synthesis of polymers and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of 1-[4-[1-(1,3-Thiazol-2-yl)ethyl]piperazin-1-yl]prop-2-en-1-one depends on its specific application:

  • Enzyme Inhibition: : The compound can bind to active sites of enzymes, preventing substrate binding and thus inhibiting enzyme activity.

  • Molecular Targets: : It may target specific receptors or proteins, modulating their function and influencing cellular pathways.

Comparison with Similar Compounds

1-[4-[1-(1,3-Thiazol-2-yl)ethyl]piperazin-1-yl]prop-2-en-1-one shares similarities with compounds such as:

  • 1-[4-[1-(1,3-Thiazol-4-yl)ethyl]piperazin-1-yl]prop-2-en-1-one: : Differing only by the position of the substituent on the thiazole ring.

  • 1-[4-[1-(1,3-Benzodioxol-5-yl)ethyl]piperazin-1-yl]prop-2-en-1-one: : Where the thiazole ring is replaced by a benzodioxole ring.

Uniqueness

What sets this compound apart is its combination of a thiazole ring, which offers distinct electronic and steric properties, and a flexible enone structure, enhancing its versatility in chemical and biological applications.

Hopefully, this helps you get a grip on this fascinating compound!

Properties

IUPAC Name

1-[4-[1-(1,3-thiazol-2-yl)ethyl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3OS/c1-3-11(16)15-7-5-14(6-8-15)10(2)12-13-4-9-17-12/h3-4,9-10H,1,5-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWOBUWRKHHFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)N2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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